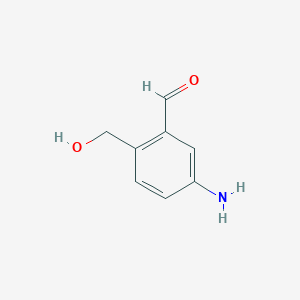

5-Amino-2-(hydroxymethyl)benzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Amino-2-(hydroxymethyl)benzaldehyde is an organic compound with the molecular formula C8H9NO2 It is a derivative of benzaldehyde, featuring an amino group at the 5-position and a hydroxymethyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-(hydroxymethyl)benzaldehyde can be achieved through several methods. One common approach involves the reduction of a nitrobenzaldehyde derivative followed by functional group transformations. For instance, starting from 5-nitro-2-(hydroxymethyl)benzaldehyde, reduction using a suitable reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere can yield the desired amino compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale reduction processes. The use of continuous flow reactors and catalytic hydrogenation techniques ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 5-Amino-2-(hydroxymethyl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives like Schiff bases when reacted with aldehydes or ketones.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Aldehydes or ketones in the presence of an acid catalyst.

Major Products:

Oxidation: 5-Amino-2-(carboxymethyl)benzaldehyde.

Reduction: 5-Amino-2-(hydroxymethyl)benzyl alcohol.

Substitution: Schiff bases and other imine derivatives.

Scientific Research Applications

5-Amino-2-(hydroxymethyl)benzaldehyde has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: It serves as a building block for the development of novel therapeutic agents targeting specific enzymes or receptors.

Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-2-(hydroxymethyl)benzaldehyde depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or interacting with molecular targets such as receptors or DNA. The presence of both amino and aldehyde groups allows it to form covalent bonds with biological macromolecules, leading to its biological effects.

Comparison with Similar Compounds

2-Amino-5-methoxybenzaldehyde: Similar structure but with a methoxy group instead of a hydroxymethyl group.

5-Amino-2-formylbenzoic acid: Similar structure but with a carboxylic acid group instead of a hydroxymethyl group.

Uniqueness: 5-Amino-2-(hydroxymethyl)benzaldehyde is unique due to the presence of both an amino group and a hydroxymethyl group on the benzaldehyde ring. This combination of functional groups provides distinct reactivity and potential for diverse chemical transformations, making it valuable in various synthetic and research applications.

Biological Activity

5-Amino-2-(hydroxymethyl)benzaldehyde (CAS No. 1638771-80-8) is a compound of increasing interest in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies, providing a comprehensive overview of its significance in research.

This compound is characterized by the presence of an amino group and a hydroxymethyl group attached to a benzaldehyde structure. Its synthesis typically involves the reaction of 2-hydroxymethylbenzaldehyde with an amine source under controlled conditions. The compound can be synthesized through various methods, including:

- Direct amination : Using ammonia or primary amines.

- Reduction reactions : Starting from nitro derivatives followed by reduction to yield the amino group.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, particularly Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were significantly lower compared to standard antibiotics, suggesting a promising role as an antibacterial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 4 |

| Escherichia coli | 8 |

| Streptococcus pyogenes | 2 |

These results indicate that the compound's structure may enhance its interaction with bacterial cell walls or metabolic pathways, leading to its antibacterial effects .

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, such as breast and prostate cancer cells. The mechanism appears to involve the modulation of apoptotic pathways, with increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic proteins.

A comparative study highlighted the following findings:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |

| PC-3 (Prostate Cancer) | 20 | Cell cycle arrest and apoptosis |

These findings suggest that further exploration into its structure-activity relationship could yield more potent derivatives for cancer therapy .

Case Studies

- Antibacterial Efficacy : A recent study evaluated the antibacterial efficacy of several derivatives of benzaldehyde, including this compound. The results indicated superior activity against resistant strains of bacteria, highlighting its potential as a lead compound for developing new antibiotics .

- Cytotoxicity Assessment : In a cytotoxicity assessment involving various cancer cell lines, this compound demonstrated selective toxicity towards malignant cells while sparing normal cells, indicating a favorable therapeutic index .

ADME Profiling

The Absorption, Distribution, Metabolism, and Excretion (ADME) profile of this compound is crucial for understanding its pharmacokinetic properties. Preliminary studies suggest:

- Absorption : Moderate oral bioavailability due to its polar functional groups.

- Metabolism : Primarily hepatic metabolism with potential for phase I and II reactions.

- Excretion : Predominantly renal elimination.

These properties are essential for evaluating the compound's viability as a therapeutic agent .

Properties

CAS No. |

1638771-80-8 |

|---|---|

Molecular Formula |

C8H9NO2 |

Molecular Weight |

151.16 g/mol |

IUPAC Name |

5-amino-2-(hydroxymethyl)benzaldehyde |

InChI |

InChI=1S/C8H9NO2/c9-8-2-1-6(4-10)7(3-8)5-11/h1-3,5,10H,4,9H2 |

InChI Key |

LYDKBWBQEKMFHG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1N)C=O)CO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.